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Compound of Interest

Compound Name: tetranor-PGFM

CAS No.: 31935-05-4

Cat. No.: B1230769

Get Quote

Prostaglandin F2α (PGF2α) is a potent, pleiotropic lipid mediator derived from arachidonic acid

via the cyclooxygenase (COX) pathway. It plays a critical role in a vast array of physiological

and pathophysiological processes, including uterine contraction during labor,

bronchoconstriction, and inflammation.[1] However, the direct measurement of PGF2α in

biological fluids is analytically challenging due to its chemical instability and rapid metabolism,

making it an unreliable indicator of its systemic production.

This guide focuses on tetranor-PGFM (9α,11α-dihydroxy-15-oxo-13,14-dihydro-2,3,4,5-

tetranor-prostan-1,20-dioic acid), the major urinary metabolite of PGF2α.[2][3] Its stability and

abundance in urine provide a non-invasive, time-integrated, and accurate assessment of

systemic PGF2α biosynthesis.[1] For researchers, clinicians, and drug development

professionals, quantifying urinary tetranor-PGFM offers a robust window into the in vivo activity

of the PGF2α pathway, serving as a critical biomarker in various research and clinical contexts.

[4]
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Understanding the fundamental structure of tetranor-PGFM is essential for developing specific

and sensitive analytical methods. It is a C16 dicarboxylic acid, a product of significant

enzymatic modification from its C20 precursor, PGF2α.

The systematic IUPAC name for tetranor-PGFM is 8-[(1R,2R,3S,5R)-2-(2-carboxyethyl)-3,5-

dihydroxycyclopentyl]-6-oxooctanoic acid.[5] Key structural features include a five-membered

cyclopentane ring with two hydroxyl groups, and two aliphatic side chains, both terminating in a

carboxylic acid group.

Property Value Source

IUPAC Name

8-[(1R,2R,3S,5R)-2-(2-

carboxyethyl)-3,5-

dihydroxycyclopentyl]-6-

oxooctanoic acid

[5]

Molecular Formula C₁₆H₂₆O₇ [4][5]

Molecular Weight 330.37 g/mol [5][6]

CAS Number 23109-94-6 [2][6][7]

Canonical SMILES
C1CCC(=O)O)CCC(=O)CCCC

C(=O)O">C@HO
[5]

InChI Key
IGRHJCFWWOQYQE-

SYQHCUMBSA-N
[5]

The Metabolic Journey: From PGF2α to Tetranor-
PGFM
The conversion of PGF2α into tetranor-PGFM is a multi-step enzymatic process designed to

deactivate the parent molecule and facilitate its excretion. This pathway is shared by other

primary prostaglandins like PGE2 and PGD2.[1]

Initial Oxidation and Reduction: The process begins with the oxidation of the 15-hydroxyl

group by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), followed by the reduction of

the C13-C14 double bond. This creates the intermediate 13,14-dihydro-15-keto-PGF2α.[1]
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Chain Shortening (β-oxidation): The carboxylic acid side chain undergoes two cycles of β-

oxidation, removing a total of four carbon atoms ("tetranor").

Terminal Oxidation (ω-oxidation): The terminal methyl group of the second side chain is

oxidized to a carboxylic acid, resulting in the final dicarboxylic acid structure of tetranor-
PGFM, which is then readily excreted in the urine.[1][3]
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Metabolic conversion of PGF2α to its urinary metabolite, tetranor-PGFM.
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Analytical Methodologies for Quantification
The choice of analytical method is paramount for data integrity and depends on the specific

requirements of the study, such as throughput, sensitivity, and cost. The two predominant

methods for quantifying tetranor-PGFM are Liquid Chromatography-Tandem Mass

Spectrometry (LC-MS/MS) and Immunoassays (e.g., ELISA).

Liquid Chromatography-Tandem Mass Spectrometry
(LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of small molecules like tetranor-PGFM,

offering high specificity and sensitivity.[8] Modern methods often employ online solid-phase

extraction (SPE) to automate sample cleanup and concentration, significantly improving

throughput.[9]

Causality Behind the Workflow: The logic of the LC-MS/MS protocol is to isolate the analyte of

interest from a complex matrix (urine), separate it from structurally similar compounds, and

then detect and quantify it based on its unique mass-to-charge ratio and fragmentation pattern.

Internal Standard: A stable isotope-labeled version of tetranor-PGFM (e.g., tetranor-PGFM-

d6) is added at the beginning. This is crucial as it co-elutes with the endogenous analyte and

experiences similar matrix effects and extraction inefficiencies. By measuring the ratio of the

analyte to the internal standard, we achieve highly accurate and precise quantification, as

variations in sample handling are normalized.

Solid-Phase Extraction (SPE): Urine is a complex matrix. SPE purifies and concentrates the

analyte. A C18 reverse-phase cartridge is typically used, which retains nonpolar compounds

like tetranor-PGFM while allowing polar interferents (salts, urea) to be washed away.[10]

Chromatographic Separation (LC): Although MS/MS is highly specific, it can be confounded

by isobars (compounds with the same mass). Liquid chromatography separates tetranor-
PGFM from other metabolites, including isomers like tetranor-PGEM, ensuring that only the

target analyte enters the mass spectrometer at a given time.[9]

Tandem Mass Spectrometry (MS/MS): This provides two layers of mass filtering for

exceptional specificity. The first mass spectrometer (Q1) selects the precursor ion (the
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charged tetranor-PGFM molecule). This ion is then fragmented, and the second mass

spectrometer (Q3) selects a specific product ion unique to tetranor-PGFM. This precursor-

to-product transition is a highly specific signature of the analyte.
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Automated workflow for urinary tetranor-PGFM analysis by LC-MS/MS.

Detailed Protocol: Online SPE-LC-MS/MS Quantification

Sample Preparation: a. Thaw frozen urine samples to room temperature. b. Centrifuge at

3,000 x g for 10 minutes to pellet particulates. c. Transfer 100 µL of supernatant to a 96-well

plate. d. Add 10 µL of an internal standard working solution (e.g., deuterated tetranor-PGFM
in methanol). e. Mix thoroughly.

Online Solid-Phase Extraction (SPE): a. Inject a defined volume (e.g., 50 µL) of the prepared

sample into the system. b. The sample is loaded onto an SPE column (e.g., C18) with a

high-flow loading pump. c. Wash the SPE column with an aqueous solution (e.g., 5%

methanol in water) to remove interfering matrix components.

LC Separation: a. Switch the valve to place the SPE column in-line with the analytical LC

column. b. Elute the retained tetranor-PGFM from the SPE column onto the analytical

column (e.g., C18, ~2.1 x 50 mm) using the LC gradient. c. Perform chromatographic

separation using a gradient mobile phase, such as:

Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile d. The gradient separates the analyte
from other remaining compounds.
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MS/MS Detection: a. Introduce the eluent from the LC column into the mass spectrometer

equipped with an electrospray ionization (ESI) source operating in negative ion mode. b.

Detect and quantify using Multiple Reaction Monitoring (MRM), monitoring a specific

precursor ion and its characteristic product ions.

Quantification: a. Calculate the concentration of tetranor-PGFM from the ratio of the peak

area of the analyte to that of the internal standard, using a calibration curve prepared in a

surrogate matrix (e.g., artificial urine). b. Normalize the final concentration to urinary

creatinine to account for variations in urine dilution, expressing the result as ng/mg

creatinine.

Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput, cost-effective method suitable for large-scale screening. It relies on

the specific binding of an antibody to the target analyte. For small molecules like tetranor-
PGFM, a competitive ELISA format is used.

Causality Behind the Workflow: The principle is one of competition. The amount of enzyme-

linked tracer that binds to the antibody-coated plate is inversely proportional to the amount of

tetranor-PGFM in the sample. A high concentration of tetranor-PGFM in the sample will

outcompete the tracer, resulting in a low signal. Conversely, a low concentration will allow more

tracer to bind, producing a high signal. This inverse relationship is used to build a standard

curve and determine the concentration in unknown samples.
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Principle of competitive ELISA for tetranor-PGFM quantification.

Detailed Protocol: Competitive ELISA

Reagent Preparation: a. Reconstitute all standards, controls, and reagents as per the

manufacturer's instructions. b. Prepare a standard curve by serially diluting the provided

tetranor-PGFM standard.
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Assay Procedure: a. Pipette standards, controls, and urine samples (appropriately diluted)

into the wells of the antibody-coated microplate. b. Add the enzyme-conjugated tetranor-
PGFM tracer to each well. c. Incubate the plate for a specified time (e.g., 18 hours) to allow

for competitive binding.[11] d. Wash the plate multiple times with the provided wash buffer to

remove all unbound materials.

Signal Development: a. Add the substrate solution (e.g., TMB) to each well. b. Incubate in

the dark for a defined period (e.g., 60-90 minutes) for color development.[11] c. Add a stop

solution to terminate the reaction.

Data Acquisition and Analysis: a. Read the absorbance of each well using a microplate

reader at the specified wavelength (e.g., 405-420 nm).[11] b. Generate a standard curve by

plotting the absorbance versus the concentration of the standards (typically on a log-logit

scale). c. Determine the concentration of tetranor-PGFM in the samples by interpolating

their absorbance values from the standard curve. d. Normalize the results to urinary

creatinine concentration.

Method Comparison
Performance Metric Online SPE-LC-MS/MS

Competitive Immunoassay
(ELISA)

Specificity
Very High (based on mass and

fragmentation)

Good (dependent on antibody

cross-reactivity)

Sensitivity (LLOQ) High (e.g., ~0.5 ng/mL)[8][9]
Moderate (e.g., ~40 pg/mL or

~1.3 ng/mL)[8][11]

Throughput High (fully automated)[9] Very High (96-well format)

Cost per Sample Higher Lower

Initial Investment High (instrumentation) Low

Multiplexing

Excellent (can measure

multiple metabolites

simultaneously)[9]

Limited (single analyte per

plate)

Clinical and Research Applications
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Urinary tetranor-PGFM serves as a valuable endpoint in studies investigating physiological

processes and diseases where PGF2α is implicated.

Obstetrics and Gynecology: PGF2α is a key mediator of uterine contractions. Studies have

shown that urinary tetranor-PGFM levels are 2 to 5 times higher during pregnancy and

decrease rapidly after labor, making it a useful biomarker for studying the processes of

parturition.[2] Its measurement is also relevant in studies of term and preterm labor.[12]

Inflammation and Immunology: As a product of the COX pathway, PGF2α is involved in

inflammatory responses. Measuring urinary tetranor-PGFM can provide an index of

inflammation in diseases such as rheumatoid arthritis or asthma.[13] This is analogous to the

use of tetranor-PGDM as a biomarker for mast cell activation in systemic mastocytosis and

tetranor-PGEM in chronic obstructive pulmonary disease (COPD).[9][14]

Drug Development: For pharmaceutical companies developing COX inhibitors or drugs that

modulate the prostaglandin pathway, urinary tetranor-PGFM is a critical pharmacodynamic

biomarker to assess target engagement and drug efficacy in a non-invasive manner.

Conclusion
Tetranor-PGFM has emerged as an indispensable tool for accurately assessing systemic

PGF2α production. Its chemical stability and relative abundance in urine overcome the

analytical limitations associated with its parent compound. With robust and validated analytical

methods like LC-MS/MS and ELISA, researchers and clinicians are well-equipped to probe the

role of the PGF2α pathway in health and disease, paving the way for new diagnostic insights

and therapeutic strategies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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